6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
Description
6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a brominated heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. This structure consists of a pyridine ring fused with an imidazole ring, substituted with bromine at position 6 and methyl groups at positions 5 and 6. Such substitutions confer unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Bromine enhances electrophilicity, while methyl groups improve lipophilicity and metabolic stability, factors critical for drug design .
Properties
IUPAC Name |
6-bromo-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-6(9)5(2)12-8-7(4)10-3-11-8/h3H,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUMPPMLGSGFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=C1Br)C)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598725 | |
| Record name | 6-Bromo-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92336-10-2 | |
| Record name | 6-Bromo-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Protocol
A mixture of 5-bromo-2,3-diaminopyridine (1.0 equiv) and benzaldehyde (1.2 equiv) in ethanol is refluxed for 12–24 hours. The reaction proceeds via a Schiff base intermediate, which undergoes intramolecular cyclization to yield the target compound. Phase transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by facilitating interphase mixing, reducing reaction time to 8–10 hours.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Solvent | Ethanol | Ethanol/Water (3:1) |
| Catalyst | None | TBAB (0.1 equiv) |
| Temperature (°C) | 78 | 78 |
| Time (hours) | 24 | 8 |
| Yield (%) | 65–70 | 85–90 |
The use of electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) increases cyclization rates but reduces yields due to side reactions.
Multi-Step Synthesis from 5,6-Diaminopyridine-3-ol
This method prioritizes structural flexibility by introducing substituents at earlier stages.
Stepwise Procedure
- Acetylation : 5,6-Diaminopyridine-3-ol is treated with acetic anhydride to protect hydroxyl and amine groups, forming 5,6-diacetamidopyridine-3-yl acetate.
- Nucleophilic Substitution : Bromine is introduced via HBr/acetic acid, yielding 5-bromo-6-acetamidopyridine-3-yl acetate.
- Cyclization : Hydrolysis with NaOH followed by condensation with methylglyoxal generates the imidazo ring.
Key Advantages :
- Enables precise control over methyl group positioning at C5 and C7.
- Yields >80% in controlled laboratory settings.
Methylation of Dihydro-imidazo Precursors
A regioselective approach modifies preformed imidazo[4,5-b]pyridine scaffolds.
Methylation Protocol
6-Bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one undergoes double methylation using methyl iodide (2.5 equiv) in dimethylformamide (DMF) with potassium carbonate (4.0 equiv) and TBAB (0.1 equiv) at room temperature. The reaction completes within 12 hours, achieving 92% yield after recrystallization from ethyl acetate/hexane.
Mechanistic Insight :
- Methyl iodide acts as an electrophile, attacking the N1 and N3 positions.
- Steric hindrance from the bromine atom directs methylation to the 5- and 7-positions.
Tandem SNAr Reaction–Reduction–Cyclization
Developed for structural diversity, this method constructs the imidazo[4,5-b]pyridine skeleton in one pot.
Three-Stage Process
- SNAr Reaction : 2-Chloro-3-nitropyridine reacts with methylamine (2.0 equiv) in H₂O–isopropanol (1:1) at 80°C for 2 hours.
- Nitro Reduction : Sodium dithionite (3.0 equiv) reduces the nitro group to an amine at 60°C.
- Heterocyclization : Addition of methylglyoxal (1.5 equiv) induces cyclization, completing the reaction in 6 hours.
Table 2: Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 85–90 | 95–98 | Moderate |
| Multi-Step Synthesis | 80–85 | 90–95 | Low |
| Methylation | 90–92 | 98–99 | High |
| Tandem Process | 75–80 | 85–90 | High |
Industrial-Scale Production Strategies
Continuous Flow Reactors
EvitaChem reports a 200% throughput increase using microreactor technology. Key parameters:
- Residence time: 15 minutes
- Temperature: 120°C
- Pressure: 3 bar
Crystallization Optimization
Ethyl acetate/hexane (1:3) achieves 99.5% purity by removing unreacted diaminopyridine and polymeric byproducts.
Challenges and Mitigation Strategies
Byproduct Formation
Solvent Selection
- Ethanol vs. DMF : Ethanol minimizes toxic waste but requires longer reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions, enabling diverse functionalization:
-
Amination : Reaction with morpholine or cis-2,6-dimethylmorpholine in ethanol at reflux yields 6-morpholino derivatives (57–71% yield) .
-
Thiol Substitution : Selective substitution with p-methoxybenzylthiol at −45°C produces 3-thioether intermediates, which undergo oxidative cyclization to form halogenated isothiazolo[4,5-b]pyridines .
Key Reagents :
| Reaction Type | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Amination | Morpholine derivatives | Ethanol, reflux | 6-Amino derivatives | 57–71% |
| Thiol Substitution | p-Methoxybenzylthiol | −45°C, DMF | 3-Thioether intermediates | 63% |
Alkylation and Phase Transfer Catalysis
The nitrogen atoms at positions 1 and 3 participate in alkylation reactions:
-
N1-Alkylation : Ethyl 2-bromoacetate reacts with the compound under phase transfer catalysis (tetra-n-butylammonium bromide) to yield N1-alkylated derivatives (68–85% yield) .
-
N3-Alkylation : (1-Chloromethyl)benzene or 1-(bromomethyl)-4-methylbenzene selectively alkylates the N3 position, forming 3-aryl/alkyl-substituted derivatives .
Mechanistic Insight :
Phase transfer catalysts enhance reaction rates by solubilizing ionic intermediates in organic solvents, improving selectivity for N1 or N3 positions .
Bromination and Methylation
The methyl groups at positions 5 and 7 influence regioselective halogenation:
-
Bromination : Treatment with bromine (Br₂) in EtOAc at 0°C introduces a second bromine atom at position 5, forming 5,6-dibromo derivatives (75% yield) .
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Methylation : Reaction with methyl iodide (CH₃I) in basic conditions converts the NH group to N-methyl, enhancing stability and lipophilicity .
Crystallographic Data :
Post-methylation derivatives adopt a monoclinic crystal system with bond lengths of 1.38 Å (C–N) and 1.47 Å (C–C), confirming structural integrity .
Acylation Reactions
Acylation at N1 or N3 positions is achieved using acyl chlorides:
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Acetyl Chloride : Forms N-acetyl derivatives under anhydrous conditions (DMF, 60°C, 4h).
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Benzoyl Chloride : Produces N-benzoyl derivatives with 72% yield, confirmed by ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) .
Applications :
Acylated derivatives show enhanced antimicrobial activity against Bacillus cereus (MIC = 0.6 μM) and Escherichia coli (MIC = 1.2 μM) .
Oxidative Cyclization
Intermediate thioethers undergo oxidative cyclization with bromine to form fused isothiazolo[4,5-b]pyridines:
-
Reagents : Bromine (Br₂), TEMPO (radical inhibitor)
-
Conditions : 0°C, EtOAc
-
Products : 3-Bromo-5-chloro-isothiazolo[4,5-b]pyridine (75% yield) .
Mechanism :
-
Bromine activation of the nitrile group forms an imine intermediate.
-
Intramolecular cyclization eliminates HBr, yielding the fused heterocycle .
Comparative Reactivity
The compound’s reactivity differs from analogs due to methyl and bromine substituents:
| Compound | Position 5 | Position 7 | Key Reactivity |
|---|---|---|---|
| 6-Bromo-5,7-dimethyl | Methyl | Methyl | Enhanced N-alkylation selectivity |
| 6-Bromo-2-phenyl | Phenyl | H | Preferential C–H activation |
| Imidazo[1,2-a]pyridine | – | – | Lower thermal stability |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The imidazo[4,5-b]pyridine scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various pathogens. For example, compounds synthesized from 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine demonstrated potent in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L for several analogues . This highlights the potential of these compounds as antitubercular agents amid the rising global burden of tuberculosis .
Mechanism of Action
The mechanism of action for these compounds often involves interaction with specific molecular targets. For instance, 6-bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine has been identified as an inhibitor of c-MET kinases, which play a critical role in cancer progression . The ability to target such kinases suggests potential applications in cancer therapeutics.
Material Science
The structural characteristics of this compound also make it a candidate for applications in material science. Its electronic properties are being explored for the development of new materials with specific functionalities. The compound's ability to undergo various chemical reactions allows for the modification of its structure to tailor its properties for specific applications .
Biological Studies
In biological studies, the compound has been utilized to better understand its interactions with biological targets. The imidazo[4,5-b]pyridine derivatives have shown promise in various biological assays, demonstrating their potential as therapeutic agents . For instance, studies have indicated that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Data Table: Summary of Applications
Case Studies
-
Antitubercular Activity Study
A study published in December 2018 synthesized various imidazopyridine derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. The study identified several compounds with low MIC values, indicating strong potential for further development as therapeutic agents against tuberculosis . -
Antimicrobial Properties Assessment
Recent research focused on the synthesis and evaluation of new imidazo[4,5-b]pyridine derivatives for their antimicrobial features. The results showed that certain derivatives exhibited enhanced activity against Bacillus cereus and Escherichia coli, suggesting their utility as new antibacterial agents . -
Cancer Therapeutics Exploration
Investigations into the role of this compound as a c-MET kinase inhibitor revealed promising results in preclinical models, supporting its potential application in cancer therapy .
Mechanism of Action
The mechanism of action of 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets, including biological receptors and enzymes. For instance, it can act as an antagonist of angiotensin II and thromboxane A2 receptors, influencing cardiovascular functions . The compound’s effects are mediated through binding to these receptors, leading to modulation of downstream signaling pathways.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 6-bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine (hypothetical data inferred from analogs) with structurally related derivatives:
Key Observations :
- Substituent Position: Bromine at position 6 is common in bioactive analogs, enhancing electrophilicity for nucleophilic substitution reactions .
- Physical Properties : Melting points for brominated analogs range widely (74–160°C), influenced by intermolecular interactions (e.g., π-stacking in phenyl-substituted derivatives) . Lower yields (10–49%) for alkylated derivatives suggest challenges in regioselective synthesis .
Electronic and Reactivity Profiles
DFT/B3LYP/6311G calculations on imidazo[4,5-b]pyridine derivatives reveal:
Key Findings :
- Energy Gaps (Δε) : A Δε of ~3.4 eV indicates moderate kinetic stability, suitable for electrophilic reactions. Bromine lowers LUMO energy, enhancing electron-accepting capacity .
- Electrophilicity : Higher ω values (1.4–1.5) correlate with reactivity in cross-coupling reactions (e.g., Buchwald–Hartwig amination) .
Biological Activity
6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula for this compound is C9H8BrN3, with a molecular weight of 238.08 g/mol. The compound features a bicyclic imidazo structure with bromine and methyl substituents that influence its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial, antitumor, and kinase inhibition properties.
Antimicrobial Activity
A study highlighted the antimicrobial potential of imidazo[4,5-b]pyridine derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity against Bacillus cereus and Escherichia coli, with Gram-positive bacteria showing higher sensitivity .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus cereus | 0.6 μmol/L |
| Escherichia coli | 1.2 μmol/L |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vivo studies demonstrated that derivatives of imidazo[4,5-b]pyridine could inhibit the growth of FLT3-ITD-positive acute myeloid leukemia (AML) xenografts in mice after oral administration . This suggests a potential role in cancer therapy.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Antibacterial Mechanism : The compound interacts with bacterial ribosomes or cell walls, disrupting protein synthesis or cell integrity.
- Kinase Inhibition : It may inhibit specific kinases involved in cell signaling pathways critical for tumor growth and proliferation .
Case Studies
Several studies have focused on synthesizing new derivatives based on the imidazo[4,5-b]pyridine scaffold to enhance biological activity:
- Study on Antitubercular Agents : Researchers synthesized a series of novel derivatives and evaluated their activity against Mycobacterium tuberculosis. Some compounds showed MIC values as low as 0.5 μmol/L, indicating strong potential as antitubercular agents .
- Optimization of Kinase Inhibitors : A study optimized imidazo[4,5-b]pyridine-based kinase inhibitors for better efficacy against specific cancer types. The findings revealed promising interactions with target kinases that could lead to further development as anticancer drugs .
Q & A
Q. What are the optimized synthetic routes for 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of substituted pyridine precursors with appropriate amines or aldehydes. For example, analogous compounds (e.g., 7-bromo derivatives) are synthesized via phase-transfer catalysis (solid-liquid) using DMF as a solvent and p-toluenesulfonic acid as a catalyst . Optimizing reaction time, temperature (e.g., reflux conditions), and stoichiometry of reagents can enhance yields. Catalytic hydrogenation (e.g., 10% Pd/C in MeOH) is also employed for nitro-group reduction in intermediates, as seen in related imidazo[4,5-b]pyridine syntheses . Purification via column chromatography (ethyl acetate/hexane) and recrystallization (ethanol or methanol) ensures high purity .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Structural elucidation involves:
- 1H/13C NMR : To verify substituent positions and purity. For example, methyl groups at positions 5 and 7 show distinct singlet peaks in 1H NMR .
- X-ray crystallography : Determines absolute configuration and planar geometry of the fused imidazo[4,5-b]pyridine system. Dihedral angles between substituents (e.g., phenyl or allyl groups) and the core structure are critical for validating steric effects .
- Mass spectrometry : Confirms molecular weight (e.g., exact mass for C9H9BrN3: 255.0 g/mol) and bromine isotopic patterns .
Advanced Research Questions
Q. What reaction mechanisms govern the regioselective alkylation or substitution of this compound?
- Methodological Answer : Regioselectivity in alkylation (e.g., at N3) is influenced by steric and electronic factors. For example, methyl iodide reacts with the deprotonated imidazole nitrogen in the presence of K2CO3 and tetra-n-butylammonium bromide in DMF . Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution. Experimental validation includes isolating intermediates (e.g., mono- vs. di-alkylated products) and comparing reaction kinetics under varying temperatures .
Q. How can structure-activity relationships (SARs) guide the design of bioactive imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : SAR studies involve:
- Synthesizing analogs : Modify substituents (e.g., bromine at position 6, methyl groups at 5/7) and test biological activity. For example, replacing bromine with phenyl groups enhances π-π stacking in receptor binding .
- Biological assays : Evaluate antimicrobial (MIC against E. coli) or anticancer (IC50 in cell lines) activity. Derivatives with electron-withdrawing groups (e.g., Br) often show improved potency due to enhanced electrophilicity .
- Molecular docking : Predict interactions with targets (e.g., Aurora kinases or angiotensin II receptors) using crystallographic data from related compounds .
Q. How should researchers resolve contradictions in reported biological activity data for imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Contradictions may arise from:
- Purity issues : Validate compound identity via HPLC and elemental analysis .
- Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Cellular context : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to account for tissue-specific uptake or metabolism .
Q. What crystallographic strategies are employed to analyze imidazo[4,5-b]pyridine derivatives?
- Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Resolve planar deviations (<0.02 Å) in fused rings .
- Refinement : Apply SHELXL for hydrogen-bonding networks (e.g., N–H···O interactions) and π-π stacking analysis. For example, slipped stacking distances (~3.6 Å) indicate weak intermolecular forces .
- Validation : Check R-factors (<5%) and thermal parameters (Ueq) to ensure model accuracy .
Q. How is the stability of this compound managed in biological assays?
- Methodological Answer :
- Storage : Store at -20°C in airtight containers to prevent bromine loss or oxidation .
- Solubility : Prepare stock solutions in DMSO (20 mg/mL) and dilute in PBS (≤0.5 mg/mL). Avoid aqueous storage >24 hours to prevent hydrolysis .
- Handling : Use inert gas (N2/Ar) during dissolution to minimize degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
